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Compound of Interest

Compound Name: MS7972

Cat. No.: B15583377 Get Quote

For Immediate Release

A deep dive into the chemical composition, mechanism of action, and experimental validation

of MS7972, a potent and selective small molecule inhibitor of the p53-CREB-binding protein

(CBP) interaction. This technical guide is intended for researchers, scientists, and drug

development professionals interested in the modulation of the p53 signaling pathway.

Core Chemical Identity and Properties
MS7972, systematically named 9-acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-one, is a small

molecule that has emerged as a significant tool in the study of protein-protein interactions

within the p53 signaling cascade.[1] Its core structure is a tetrahydrocarbazole moiety, a three-

ring system comprising a pyrrole ring fused to a benzene and a cyclohexanone ring.[2]

Table 1: Physicochemical Properties of MS7972
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Property Value Source

Systematic Name
9-acetyl-2,3,4,9-tetrahydro-1H-

carbazol-1-one
[1]

Molecular Formula C₁₄H₁₃NO₂ [1]

Molecular Weight 227.26 g/mol [1]

CAS Number 352553-42-5 [1]

Solubility Soluble in DMSO [1]

Mechanism of Action: Targeting the CBP
Bromodomain
MS7972 functions as a competitive inhibitor of the interaction between the tumor suppressor

protein p53 and the transcriptional coactivator CREB-binding protein (CBP).[1] Specifically,

MS7972 targets the bromodomain of CBP, a highly conserved structural motif that recognizes

and binds to acetylated lysine residues.[1][3] In the context of the p53 pathway, the CBP

bromodomain binds to acetylated lysine residues in the C-terminal region of p53, a crucial step

for the activation of p53-mediated gene transcription in response to cellular stress, such as

DNA damage.[1][4]

By occupying the acetyl-lysine binding pocket of the CBP bromodomain, MS7972 effectively

disrupts the recruitment of CBP to p53.[1][3] This inhibition modulates the transcriptional

activity of p53, offering a nuanced approach to influencing cellular outcomes like cell cycle

arrest and apoptosis.[5]

Table 2: Quantitative Inhibition Data for MS7972

Parameter Value Method

Binding Affinity (Kd) 19.8 µM Fluorescence Polarization

IC₅₀ ~50 µM Not explicitly stated
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Signaling Pathway and Experimental Workflow
The p53 signaling pathway is a cornerstone of cellular stress response. Upon activation by

stimuli like DNA damage, p53 is stabilized and undergoes post-translational modifications,

including acetylation. Acetylated p53 then recruits coactivators like CBP to the promoters of its

target genes, initiating a transcriptional program that can lead to cell cycle arrest, apoptosis, or

DNA repair.[6][7][8] MS7972 intervenes at a critical juncture of this pathway.
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Figure 1: p53-CBP signaling pathway and the inhibitory action of MS7972.

The inhibitory potential of MS7972 on the p53-CBP interaction is quantifiable through

techniques such as fluorescence polarization assays.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/9215639/
https://www.pnas.org/doi/10.1073/pnas.0811023106
https://pmc.ncbi.nlm.nih.gov/articles/PMC145533/
https://www.benchchem.com/product/b15583377?utm_src=pdf-body
https://www.benchchem.com/product/b15583377?utm_src=pdf-body-img
https://www.benchchem.com/product/b15583377?utm_src=pdf-body
https://www.benchchem.com/product/b15583377?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15583377?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay Preparation

Experimental Steps

Data Acquisition

Data Analysis

384-well Plate

Add MS7972 or Vehicle (DMSO)

Prepare Reagents:
- MS7972 dilutions

- CBP Bromodomain
- Fluorescently-labeled p53 peptide

Add CBP Bromodomain

Add Fluorescent p53 Peptide

Incubate at Room Temperature

Measure Fluorescence Polarization

Plot FP vs. log[Inhibitor]

Fit to Sigmoidal Curve & Calculate IC₅₀

Click to download full resolution via product page

Figure 2: Generalized workflow for determining the IC₅₀ of MS7972.
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Experimental Protocols
Fluorescence Polarization Assay for IC₅₀ Determination
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of

MS7972 for the p53-CBP bromodomain interaction.

Materials:

MS7972

Purified CBP bromodomain protein

A fluorescently labeled peptide derived from the C-terminus of p53 (e.g., FITC-p53 peptide)

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA)

DMSO

384-well, low-volume, black microplates

A microplate reader capable of fluorescence polarization measurements

Procedure:

Prepare a serial dilution of MS7972: Dissolve MS7972 in DMSO to create a high-

concentration stock solution. Perform a serial dilution in Assay Buffer to generate a range of

concentrations. Also, prepare a vehicle control containing only DMSO in Assay Buffer.

Add reagents to the microplate: In a 384-well plate, add the diluted MS7972 or vehicle

control.

Add CBP bromodomain: Add a solution of the CBP bromodomain to each well to a final

concentration within the linear range of the assay.

Add fluorescent peptide: Add a solution of the fluorescently labeled p53 peptide to each well

to a final concentration that gives a stable and robust fluorescence polarization signal.
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Incubate: Incubate the plate at room temperature for a specified time (e.g., 30 minutes),

protected from light, to allow the binding to reach equilibrium.

Measure fluorescence polarization: Measure the fluorescence polarization on a compatible

plate reader using appropriate excitation and emission wavelengths for the fluorophore used.

Data Analysis: Plot the fluorescence polarization values against the logarithm of the inhibitor

concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value,

which represents the concentration of MS7972 that causes a 50% reduction in the binding of

the fluorescent peptide to the CBP bromodomain.[1]

Synthesis of 9-acetyl-2,3,4,9-tetrahydro-1H-carbazol-1-
one (MS7972)
The synthesis of the parent 2,3,4,9-tetrahydro-1H-carbazole ring system is commonly achieved

through the Fischer indole synthesis, which involves the condensation of phenylhydrazine with

cyclohexanone in the presence of an acid catalyst.[9][10] Acetylation of the tetrahydrocarbazole

can then be performed. While a specific, detailed synthesis protocol for MS7972 is not publicly

available, a general approach based on related syntheses can be inferred.

General Synthetic Approach:

Synthesis of 1,2,3,4-Tetrahydrocarbazole: React phenylhydrazine with cyclohexanone in a

suitable solvent (e.g., glacial acetic acid or an ionic liquid) under reflux conditions to yield

1,2,3,4-tetrahydrocarbazole.[9][10]

Acetylation: The resulting tetrahydrocarbazole can be acetylated at the nitrogen (N9) and

potentially at the C1 position. Acetylation of 1,2,3,4-tetrahydrocarbazole with acetyl chloride

in glacial acetic acid has been reported to yield 1-acetyl-1,2,3,4-tetrahydro-9H-carbazole.[11]

Further specific reaction conditions would be required to achieve the 9-acetyl-1-oxo final

product structure of MS7972. Modifications and alternative synthetic routes may be

necessary to obtain the desired product.

Conclusion
MS7972 represents a valuable chemical probe for dissecting the intricacies of the p53 signaling

pathway. Its ability to selectively inhibit the p53-CBP interaction provides a powerful tool for
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studying the specific roles of CBP in p53-mediated transcriptional regulation. Further

investigation into its cellular effects and potential therapeutic applications is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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